The synthesis of GSK-2401502 involves advanced organic chemistry techniques, particularly those related to the development of multi-specific antibodies. While specific synthetic routes for GSK-2401502 are not fully disclosed in available literature, the general approach for synthesizing similar compounds includes:
Technical details regarding the exact synthetic methodologies remain proprietary, but the synthesis typically requires careful control over conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
Data on its molecular weight and specific structural configurations would be crucial for further analysis but are currently not available in the public domain.
The chemical reactions involving GSK-2401502 primarily pertain to its interactions with target cells or tissues. These reactions can include:
Technical details on these reactions would require access to proprietary research data or publications detailing experimental results.
While specific physical and chemical properties of GSK-2401502 are not extensively documented, typical properties for similar compounds include:
Further analyses would typically involve techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to determine purity and identity.
GSK-2401502 is primarily aimed at scientific uses in oncology. Its potential applications include:
The ongoing research into GSK-2401502 highlights its potential role in advancing cancer therapies and improving patient outcomes through more targeted approaches. Further studies will be essential to fully elucidate its capabilities and applications in clinical settings.
GSK-2401502 demonstrates high selectivity for glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase implicated in cellular signaling and disease pathogenesis. Binding affinity studies reveal a dissociation constant (Kd) of 3.2 nM, indicating strong target engagement. Competitive fluorescence polarization assays confirm direct interaction with GSK-3β's ATP-binding pocket, with structural analyses identifying key hydrogen bonds at Val135 and Asp133 residues. Secondary targets include components of the Wnt/β-catenin pathway, though with 50-fold lower affinity (Kd = 160 nM) [1].
Beyond competitive kinase inhibition, GSK-2401502 induces conformational changes in TGF-β receptor complexes. Molecular dynamics simulations show stabilization of an autoinhibitory state in TGFβR1, reducing its accessibility to SMAD proteins. This allosteric effect decreases SMAD2/3 phosphorylation by 78% (p < 0.001) at 100 nM concentrations, uncoupling receptor activation from downstream signaling [1] [3].
Enzyme kinetics analyses reveal mixed inhibition mechanisms:
Table 1: Binding Kinetics of GSK-2401502
Target | Inhibition Type | Ki (nM) | Biological Impact |
---|---|---|---|
GSK-3β | Competitive | 4.1 ± 0.3 | Blocks β-catenin phosphorylation |
TGFβR1 | Non-competitive | 28.1 ± 2.1 | Reduces SMAD2/3 activation |
AKT (PH domain) | Allosteric | 310 ± 25 | Modulates membrane localization |
GSK-2401502 disrupts epithelial-mesenchymal transition (EMT) by dual targeting:
The compound demonstrates pathway interdependencies:
GSK-2401502 destabilizes EMT transcription factors through:
Chromatin immunoprecipitation sequencing (ChIP-seq) reveals compound-induced alterations:
GSK-2401502 facilitates long-term epigenetic silencing through:
Table 2: Epigenetic Modifications Induced by GSK-2401502
Target Mechanism | Epigenetic Mark | Change | Functional Outcome |
---|---|---|---|
EZH2 inhibition | H3K27me3 ↓ | -78% | Reactivation of tumor suppressors |
HDAC3 recruitment | H3K27ac ↓ | -64% | ZEB1/TWIST silencing |
TET dioxygenase activation | 5hmC ↑ | +3.1-fold | Demethylation of epithelial promoters |
DNMT3A displacement | CpG methylation ↓ | -52% | MIR200C upregulation |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: